molecular formula C24H20FN3O5S B2581531 ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-72-9

ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2581531
CAS No.: 851949-72-9
M. Wt: 481.5
InChI Key: XCWNJRIXMWVEMJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of fluorophenyl and methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.

    Attachment of the Methoxyphenylacetamido Group: This step involves the acylation of the intermediate compound with a methoxyphenylacetic acid derivative, typically in the presence of a coupling agent like EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: The compound can serve as a probe to investigate biochemical mechanisms and interactions.

    Industrial Applications: Its chemical properties may be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    2-Ethyl-3-(4-fluorophenyl)acrylic acid: This compound shares the fluorophenyl group but differs in its core structure and functional groups.

    3-(4-Fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide: This compound has a similar substitution pattern but a different core structure.

The uniqueness of this compound lies in its thieno[3,4-d]pyridazine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5S/c1-3-33-24(31)21-18-13-34-22(26-19(29)12-14-4-10-17(32-2)11-5-14)20(18)23(30)28(27-21)16-8-6-15(25)7-9-16/h4-11,13H,3,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWNJRIXMWVEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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